Cas no 24255-56-9 (8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione)

This technical description focuses on 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. This compound is a substituted purine derivative characterized by its specific substitution pattern: an iodo group at position 8 alongside methyl substituents at positions 1 and 3 on the tetrahydro purine ring system bearing ketone functionalities at positions 2 and 6. The primary structural feature highlighted here is the introduction of an iodo atom at position 8 within this heterocyclic framework containing two adjacent ketone groups (the dione moiety). This configuration results in a molecule possessing distinct chemical reactivity patterns suitable for various synthetic transformations common in organic chemistry research contexts involving heterocyclic scaffolds bearing both halide-based functional groups and carbonyl functionalities derived from purines.
8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione structure
24255-56-9 structure
Product Name:8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione
CAS No:24255-56-9
MF:C7H7IN4O2
MW:306.060552835464
MDL:MFCD00195985
CID:255079
PubChem ID:96531
Update Time:2025-06-16

8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,3,9-dihydro-8-iodo-1,3-dimethyl-
    • 8-iodo-1,3-dimethyl-7H-purine-2,6-dione
    • 8-iodo-1,3-dimethyl-1,3-dihydropurine-2,6-dione
    • 8-iodo-1,3-dimethyl-3,7(9)-dihydro-purine-2,6-dione
    • 8-iodo-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
    • 8-iodo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • 8-iodo-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
    • 8-Iodotheophylline
    • 8-Iod-theophyllin
    • 8-Jod-1,3-dimethyl-3,7-dihydro-purin-2,6-dion
    • 8-Jodtheophyllin
    • BRN 0203071
    • F3284-8031
    • NSC78565
    • Theophylline, 8-iodo-
    • 2-26-00-00278 (Beilstein Handbook Reference)
    • Oprea1_676245
    • NCIOpen2_008873
    • EN300-16742
    • SR-01000396408-1
    • SR-01000396408
    • 8-iodo-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo-
    • AKOS000272467
    • NSC-78565
    • NSC 78565
    • AKOS000525744
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-iodo- (9CI)
    • MFCD00160128
    • 8-iodo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Oprea1_314118
    • DTXSID40178954
    • Z56770989
    • 24255-56-9
    • SCHEMBL11185440
    • 8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione
    • MDL: MFCD00195985
    • Inchi: 1S/C7H7IN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
    • InChI Key: LQDFDEBMWZCIKY-UHFFFAOYSA-N
    • SMILES: IC1=NC2=C(C(N(C)C(N2C)=O)=O)N1

Computed Properties

  • Exact Mass: 305.96101
  • Monoisotopic Mass: 305.961
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 69.3Ų

Experimental Properties

  • Density: 2.11
  • Boiling Point: 488.5°C at 760 mmHg
  • Flash Point: 249.2°C
  • Refractive Index: 1.7
  • PSA: 69.3
  • LogP: -0.43510

8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione Pricemore >>

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Additional information on 8-iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1h-purine-2,6-dione

Introduction to 8-Iodo-1,3-Dimethyl-2,3,6,9-Tetrahydro-1H-Purine-2,6-Dione (CAS No. 24255-56-9)

8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione, with the CAS number 24255-56-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of purine, a fundamental building block of nucleic acids and numerous biologically active molecules. The introduction of the iodine substituent at the 8-position and the dimethyl groups at the 1 and 3 positions imparts unique chemical and biological properties to this molecule.

The iodination at the 8-position is particularly noteworthy as it can influence the compound's reactivity and binding affinity to various biological targets. Iodinated purine derivatives have been extensively studied for their potential applications in drug discovery, particularly in the development of antiviral and anticancer agents. The dimethyl substitutions at positions 1 and 3 further enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for therapeutic applications.

Recent research has highlighted the potential of 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione in various biological contexts. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.

In another study conducted by researchers at the National Institutes of Health (NIH), 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione was found to have significant anticancer properties. The compound selectively inhibited the growth of various cancer cell lines, including those derived from lung, breast, and colon cancers. The anticancer activity was attributed to its ability to induce apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The pharmacokinetic properties of 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione have also been investigated in preclinical studies. These studies revealed that the compound exhibits favorable oral bioavailability and a long half-life in vivo. Additionally, it demonstrated low toxicity in animal models, suggesting its potential for further development as a therapeutic agent.

From a synthetic chemistry perspective, 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can be prepared through a series of well-defined steps. The synthesis typically involves the iodination of a suitable purine precursor followed by methylation reactions at the desired positions. The overall yield and purity of the final product are crucial for its use in biological assays and drug development.

The structural features of 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione make it an attractive candidate for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict its interactions with target proteins. These studies have provided valuable insights into the binding modes and key residues involved in ligand-receptor interactions.

In conclusion, 8-Iodo-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione (CAS No. 24255-56-9) is a versatile compound with promising applications in antiviral and anticancer therapy. Its unique chemical structure and favorable pharmacological properties make it an important molecule for further research and development in medicinal chemistry. Ongoing studies are expected to uncover additional therapeutic potentials and optimize its use in clinical settings.

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